Thymidine-1',2',3',4',5'-13C5
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Overview
Description
Thymidine-1’,2’,3’,4’,5’-13C5 is a stable isotope-labeled compound of thymidine, a nucleoside that is a building block of DNA. The compound is labeled with carbon-13 at five positions, making it useful in various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Mechanism of Action
Target of Action
The primary targets of [1’,2’,3’,4’,5’-13C5]thymidine, also known as Thymidine-1’,2’,3’,4’,5’-13C5, are several key enzymes involved in DNA synthesis and replication. These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in the synthesis of DNA and RNA, and in cell proliferation .
Mode of Action
Thymidine is a pyrimidine deoxynucleoside and is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in the S phase . When thymidine is phosphorylated by kinases, it is converted into a nucleotide, which can then be incorporated into DNA .
Biochemical Pathways
Thymidine is involved in the de novo purine and pyrimidine biosynthesis pathways . It is also part of the pyrimidine salvage pathway , which recycles pyrimidine bases to synthesize new nucleotides . Additionally, thymidine is involved in the synthesis of thymidine 5’-triphosphate, an essential precursor for the synthesis of DNA .
Pharmacokinetics
It is known that thymidine can be readily phosphorylated to thymidine monophosphate by thymidine kinase .
Result of Action
The incorporation of thymidine into DNA can lead to the synthesis of new DNA strands, which is essential for cell replication and division . Additionally, the use of thymidine can help synchronize cells in the S phase, which is the phase of the cell cycle where DNA replication occurs .
Action Environment
The action of thymidine can be influenced by various environmental factors. For example, the availability of free amino acids can affect the post-replicative modification of thymidine . Additionally, the presence of certain enzymes can influence the conversion of thymidine into its phosphorylated forms .
Biochemical Analysis
Biochemical Properties
[1’,2’,3’,4’,5’-13C5]thymidine plays a crucial role in biochemical reactions. It is involved in the formation of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis . The enzymes, proteins, and other biomolecules it interacts with include thymidine kinase, an enzyme that catalyzes the phosphorylation of thymidine to form dTMP .
Cellular Effects
The effects of [1’,2’,3’,4’,5’-13C5]thymidine on cells are profound. It is incorporated into dividing cells, influencing cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used to synchronize cells in G1/early S phase .
Molecular Mechanism
The molecular mechanism of [1’,2’,3’,4’,5’-13C5]thymidine involves its conversion into dTMP, which is then incorporated into DNA. This process involves binding interactions with enzymes such as thymidine kinase . The incorporation of [1’,2’,3’,4’,5’-13C5]thymidine into DNA can lead to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1’,2’,3’,4’,5’-13C5]thymidine can change over time. It is stable under standard temperature and pressure (STP), making it suitable for long-term studies
Metabolic Pathways
[1’,2’,3’,4’,5’-13C5]thymidine is involved in the nucleotide salvage pathway, where it is converted into dTMP. This process involves enzymes such as thymidine kinase
Subcellular Localization
The subcellular localization of [1’,2’,3’,4’,5’-13C5]thymidine is primarily within the nucleus, given its role in DNA synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-1’,2’,3’,4’,5’-13C5 involves the incorporation of carbon-13 isotopes into the thymidine molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors that are enriched with carbon-13. The reaction conditions typically involve the use of protecting groups to ensure the selective incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Thymidine-1’,2’,3’,4’,5’-13C5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and purification .
Chemical Reactions Analysis
Types of Reactions
Thymidine-1’,2’,3’,4’,5’-13C5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the thymidine molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The nucleoside can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure the selective modification of the thymidine molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield thymidine ketones, while reduction can produce thymidine alcohols.
Scientific Research Applications
Thymidine-1’,2’,3’,4’,5’-13C5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Employed in metabolic labeling experiments to track DNA synthesis and cell proliferation.
Medicine: Utilized in diagnostic imaging techniques to monitor the distribution and metabolism of thymidine in the body.
Industry: Applied in the development of new pharmaceuticals and biotechnological products
Comparison with Similar Compounds
Similar Compounds
Thymidine: The unlabeled form of Thymidine-1’,2’,3’,4’,5’-13C5, commonly used in DNA synthesis studies.
Deoxyuridine: A nucleoside similar to thymidine but with uracil instead of thymine.
Bromodeoxyuridine: A synthetic nucleoside that is an analog of thymidine and used in cell proliferation assays.
Uniqueness
Thymidine-1’,2’,3’,4’,5’-13C5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The carbon-13 labeling provides enhanced sensitivity and resolution in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research.
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-DUGFCQTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is [1',2',3',4',5'-13C5]thymidine a valuable tool for studying DNA structure?
A: [1',2',3',4',5'-13C5]Thymidine is a thymidine nucleoside where all five carbon atoms in the deoxyribose sugar ring are replaced with the stable isotope 13C. This isotopic labeling strategy is particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy studies of DNA. []
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